Gamendazole

Descripción

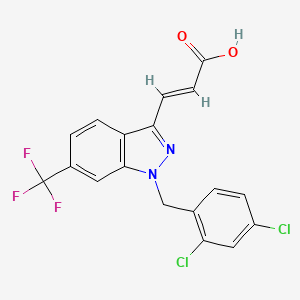

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

877773-32-5 |

|---|---|

Fórmula molecular |

C18H11Cl2F3N2O2 |

Peso molecular |

415.2 g/mol |

Nombre IUPAC |

3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]prop-2-enoic acid |

InChI |

InChI=1S/C18H11Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-8H,9H2,(H,26,27) |

Clave InChI |

KYYQMVUKYQCSQY-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C(F)(F)F)N(N=C2C=CC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |

SMILES isomérico |

C1=CC2=C(C=C1C(F)(F)F)N(N=C2/C=C/C(=O)O)CC3=C(C=C(C=C3)Cl)Cl |

SMILES canónico |

C1=CC2=C(C=C1C(F)(F)F)N(N=C2C=CC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

gamendazole trans-3-(1-benzyl-6-(trifluoromethyl)-1H-indazol-3-yl)acrylic acid |

Origen del producto |

United States |

Molecular Mechanisms of Action and Target Interactions

Identification of Primary Molecular Targets

Gamendazole has been shown to bind to two key proteins: Heat Shock Protein 90 Beta (HSP90AB1/HSP90β) and Eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1). These interactions were identified using biotinylated this compound (BT-GMZ) in affinity purification experiments from various cell types, including testis, Sertoli cells, and ID8 ovarian cancer cells. nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.net The identification of these binding targets was further confirmed by techniques such as matrix-assisted laser desorption/ionization-time of flight mass spectrometry and Western blot analysis. nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.net

Heat Shock Protein 90 Beta (HSP90AB1/HSP90β) Affinity

This compound exhibits affinity for HSP90AB1 (HSP90β). nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.netmedchemexpress.com Studies using purified yeast HSP82, a homologue to mammalian HSP90AB1, demonstrated direct binding of biotinylated this compound. nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.net This binding was shown to inhibit the refolding of luciferase, an HSP90-dependent client protein, in vitro. nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.net Unlike some other HSP90 inhibitors such as geldanamycin (B1684428) or the novobiocin (B609625) analogue KU-1, this compound binding to yeast HSP82 was not competed by these compounds, suggesting a potentially different binding site or mode of interaction. nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.netresearchgate.net this compound's interaction with HSP90 leads to the downregulation of certain HSP90 client proteins, including AKT1 and ERBB2, while paradoxically stabilizing the HSP90 heterocomplex. medchemexpress.commedchemexpress.com

Eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1) Interaction

Eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1) has also been identified as a binding target of this compound. nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.netmedchemexpress.comresearchgate.netresearchgate.netmedvik.cz Biotinylated this compound affinity purification confirmed this interaction in testis, Sertoli cells, and ID8 ovarian cancer cells. nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.net Direct binding of BT-GMZ to purified eEF1A1 from Oryctolagus cuniculus and its homologue in Saccharomyces cerevisiae (TEF1) has been demonstrated. oup.comgoogle.com Importantly, while this compound binds to eEF1A1, it does not inhibit its nucleotide binding or its canonical function in ribosomal protein translation. nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.netmedchemexpress.com Instead, research indicates that this compound specifically inhibits the actin bundling function of eEF1A1. researchgate.netmedchemexpress.comgrantome.com This suggests a non-canonical interaction with eEF1A1, distinct from its role in protein synthesis.

Characterization of Molecular Binding Sites

Characterizing the precise molecular binding sites of this compound on its targets is crucial for understanding its mechanism. Studies have employed competitive binding analyses and computational modeling to gain insights into these interactions.

Competitive Binding Analysis with Other Inhibitors

Competitive binding experiments have been used to probe the nature of this compound's interaction with its targets. As mentioned, this compound binding to yeast HSP82 was not competed by the HSP90 inhibitors geldanamycin or KU-1, suggesting a distinct binding site on HSP90 compared to these inhibitors. nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.netresearchgate.net For eEF1A1, competitive binding studies using unlabeled this compound were able to compete the binding of biotinylated this compound to purified eEF1A1, confirming the specificity of the interaction. nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.netgoogle.com Studies have also explored the binding of other compounds, such as 3-hydroxy-4(1H)-quinolinones (3-HQs), to the this compound-binding site on eEF1A1, finding that these compounds can fit into the same site. researchgate.netmdpi.comacs.org

Computational Modeling of Target Ligand Interactions

Computational modeling has been utilized to predict and understand the interaction sites of this compound with its targets, particularly eEF1A1. researchgate.netmedvik.czacs.orgnih.govacs.orgresearchgate.net Homology models of human eEF1A1 have been used for docking calculations to identify the this compound binding site. mdpi.comacs.orgnih.gov These studies have suggested that this compound binds to a specific site on the surface of eEF1A1. researchgate.netmdpi.comacs.org Computational analyses have indicated that some 3-HQ derivatives, which show anticancer activity, can bind to the same site on eEF1A1 as this compound. researchgate.netmdpi.comacs.org Further computational and experimental work, such as isothermal titration calorimetry, has been used to characterize the binding of these ligands to eEF1A1, providing thermodynamic information consistent with docking predictions. mdpi.com Computational modeling, combined with experimental validation like pull-down assays, has been instrumental in identifying and confirming the interaction site of this compound on eEF1A1. researchgate.netmedvik.czacs.orgnih.govacs.orgresearchgate.net

Elucidation of Downstream Molecular Pathways

The interaction of this compound with HSP90AB1 and eEF1A1 leads to downstream effects on various cellular pathways. A proposed model for this compound action suggests a link between its interaction with these proteins and the loss of spermatids, contributing to infertility. nih.govillinoisstate.edunewdrugapprovals.orgoup.comebi.ac.uk

This compound's effect on HSP90 results in the degradation of HSP90-dependent client proteins such as AKT1 and ERBB2. nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.netmedchemexpress.com AKT1 is known to be involved in maintaining the integrity of Sertoli cell-spermatid junctions. nih.govoup.comresearchgate.netresearchgate.net The specific inhibition of eEF1A1's actin bundling function by this compound is thought to disrupt the actin cytoskeleton organization in Sertoli cells. researchgate.netmedchemexpress.comgrantome.comresearchgate.net This disruption, particularly affecting the eEF1A-F-actin bundles associated with apical ectoplasmic specializations, appears to cause the premature release of spermatids. grantome.comresearchgate.net

Furthermore, studies in rat Sertoli cells have shown that this compound rapidly and transiently stimulates the transcription of interleukin 1 alpha (Il1a) and Nfkbia (NF-kappaB inhibitor alpha). nih.govillinoisstate.edunewdrugapprovals.orgoup.comebi.ac.uk AKT1, NFKB, and interleukin 1 are known regulators of Sertoli cell-spermatid junctional complexes, suggesting that the observed increase in Il1a transcription may contribute to the disruption of these junctions. nih.govillinoisstate.edunewdrugapprovals.orgoup.comebi.ac.uk This indicates multiple converging pathways influenced by this compound that collectively impact Sertoli cell function and germ cell adhesion. researchgate.net

Data Tables

| Downstream Effect | Mediated By | Observed Outcome | Relevant Citations |

| Degradation of HSP90 Client Proteins | HSP90 Inhibition | Decreased levels of AKT1 and ERBB2. nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.netmedchemexpress.commedchemexpress.com | nih.govillinoisstate.edunewdrugapprovals.orgresearchgate.netmedchemexpress.commedchemexpress.com |

| Disruption of Actin Cytoskeleton | eEF1A1 Actin Bundling Inhibition | Disorganization of f-actin stress fibers, loss of vinculin-containing focal contacts. researchgate.net Premature release of spermatids. grantome.comresearchgate.net | researchgate.netmedchemexpress.comgrantome.comresearchgate.netresearchgate.net |

| Increased Il1a Transcription | Interaction with Sertoli Cells | Rapid and transient increase in Il1a and Nfkbia mRNA. nih.govillinoisstate.edunewdrugapprovals.orgoup.comebi.ac.uk Potentially contributes to junction disruption. nih.govillinoisstate.edunewdrugapprovals.orgoup.comebi.ac.uk | nih.govillinoisstate.edunewdrugapprovals.orgoup.comebi.ac.uk |

Modulation of HSP90 Client Protein Stability and Degradation

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the proper folding and stability of a diverse range of client proteins, many of which are involved in cell growth, survival, and signaling. researchgate.netbiorxiv.org this compound has been identified as a compound that modulates HSP90 function. nih.govphysiology.orgebi.ac.uknih.govacs.orgbiorxiv.org Unlike some other HSP90 inhibitors that bind to the N-terminus (e.g., geldanamycin) or C-terminus (e.g., novobiocin derivatives), studies suggest that this compound may interact with a different site on HSP90 or its co-chaperones within the HSP90 super complex. biorxiv.org

Inhibition or modulation of HSP90 by compounds like this compound can lead to the destabilization and subsequent proteasomal degradation of its client proteins. biorxiv.org Research has shown that this compound treatment results in the degradation of HSP90-dependent client proteins, including key signaling molecules such as AKT1 and ERBB2. newdrugapprovals.orgebi.ac.uknih.govacs.org This effect on client protein levels contributes to the observed cellular impacts of this compound. newdrugapprovals.orgebi.ac.uknih.govacs.org

Regulation of Cellular Signaling Cascades (e.g., AKT, ERBB2, ERK, NFKB, IL-1)

This compound has been shown to influence several critical cellular signaling pathways. Its impact on these cascades is often linked to its modulation of HSP90 activity and its effects on protein stability.

AKT and ERBB2: As mentioned, AKT1 and ERBB2 (also known as HER2) are identified HSP90 client proteins that undergo degradation following this compound treatment. newdrugapprovals.orgebi.ac.uknih.govacs.org AKT is a key kinase in the PI3K/AKT pathway, involved in cell survival, growth, and proliferation. guidetopharmacology.orgiiarjournals.org ERBB2 is a receptor tyrosine kinase in the epidermal growth factor receptor family, frequently overexpressed in various cancers and involved in cell growth and differentiation. mrc.ac.ukresearchgate.netmrc.ac.ukxenbase.orgnih.gov The reduction in levels of these proteins due to this compound-mediated degradation can disrupt these pro-survival and proliferative signaling pathways. newdrugapprovals.orgebi.ac.uknih.govacs.org

ERK: The ERK (Extracellular signal-regulated kinase) pathway is another major signaling cascade involved in cell proliferation, differentiation, and survival. citeab.comguidetopharmacology.orgguidetopharmacology.orgresearchgate.netmdpi.com While some studies on this compound's mechanism focus on HSP90 client proteins like AKT and ERBB2, the direct impact of this compound on ERK signaling is also of interest. Although not explicitly stated as a direct inhibitor of ERK in the provided context, the interconnectedness of cellular signaling pathways suggests that modulating upstream or parallel pathways could indirectly influence ERK activity. Adjudin (B1665539), a related indazole-based compound, has been shown to inhibit ERK MAPK phosphorylation. nih.gov Further research may clarify this compound's precise effects on the ERK cascade.

NFKB and IL-1: Nuclear Factor-kappa B (NFKB) is a transcription factor that plays a central role in inflammatory and immune responses, as well as cell survival and proliferation. guidetopharmacology.orgnih.govresearchgate.netuni-freiburg.deuni-freiburg.de Interleukin-1 (IL-1) is a family of cytokines that are key mediators of inflammation and are involved in various cellular processes, including the regulation of junctional complexes in Sertoli cells. nih.govnih.govwhiterose.ac.uk Studies have shown that this compound treatment leads to a rapid increase in the transcription of interleukin 1 genes, including IL-1 alpha (IL1a), and Nfkbia (NF-kappaB inhibitor alpha) in rat Sertoli cells. newdrugapprovals.orgebi.ac.uknih.govacs.org This suggests that this compound can influence pathways involving NFKB and IL-1, potentially impacting inflammatory responses or cellular interactions. newdrugapprovals.orgebi.ac.uknih.govacs.org

Impact on Protein Translation and Elongation Processes

Beyond its effects on HSP90 and related signaling, this compound has also been found to interact with the protein synthesis machinery, specifically targeting eukaryotic translation elongation factor 1 alpha 1 (eEF1A1). physiology.orgebi.ac.uknih.govacs.orgbiorxiv.orgmrc.ac.ukciteab.comguidetopharmacology.orgresearchgate.netplos.orgresearchgate.netmdpi-res.com eEF1A1 is a highly abundant protein with canonical roles in delivering aminoacyl-tRNAs to the ribosome during protein elongation. researchgate.netresearchgate.net It also has non-canonical functions, including involvement in cytoskeletal organization. researchgate.netresearchgate.net

Data Table: Key Molecular Targets and Interactions of this compound

| Target Protein / Pathway | Interaction Type / Effect | Notes |

| HSP90 (Heat Shock Protein 90) | Modulation of function, leads to degradation of client proteins. nih.govphysiology.orgebi.ac.uknih.govacs.orgbiorxiv.org | May bind to a different site than geldanamycin or novobiocin derivatives. biorxiv.org |

| AKT1 (Akt kinase) | Degradation (HSP90 client protein). newdrugapprovals.orgebi.ac.uknih.govacs.org | Involved in cell survival and proliferation pathways. guidetopharmacology.orgiiarjournals.org |

| ERBB2 (HER2) | Degradation (HSP90 client protein). newdrugapprovals.orgebi.ac.uknih.govacs.org | Receptor tyrosine kinase involved in cell growth and differentiation. mrc.ac.ukresearchgate.netmrc.ac.ukxenbase.orgnih.gov |

| ERK (Extracellular signal-regulated kinase) | Potential indirect influence through other pathways; direct effect requires clarification. | Key pathway in cell proliferation and survival. citeab.comguidetopharmacology.orgguidetopharmacology.orgresearchgate.netmdpi.com Adjudin, a related compound, inhibits ERK phosphorylation. nih.gov |

| NFKB (Nuclear Factor-kappa B) | Increased transcription of Nfkbia (NF-kappaB inhibitor alpha). newdrugapprovals.orgebi.ac.uknih.govacs.org | Central regulator of inflammatory and immune responses. guidetopharmacology.orgnih.govresearchgate.netuni-freiburg.deuni-freiburg.de |

| IL-1 (Interleukin-1) | Rapid increase in transcription of IL-1 genes (e.g., IL1a). newdrugapprovals.orgebi.ac.uknih.govacs.org | Mediators of inflammation and involved in cellular interactions. nih.govnih.govwhiterose.ac.uk |

| eEF1A1 (eukaryotic translation elongation factor 1 alpha 1) | Binding target; potential inhibition of actin bundling function. physiology.orgebi.ac.uknih.govacs.orgbiorxiv.orgresearchgate.netplos.orgresearchgate.netmdpi-res.com | Canonical role in protein elongation; non-canonical role in cytoskeletal organization. researchgate.netresearchgate.net Does not inhibit nucleotide binding essential for translation. ebi.ac.uknih.govacs.org |

Cellular Effects and Physiological Modulations

Spermatogenic Cell and Sertoli Cell Biology

Spermatogenesis is a complex process relying on the supportive role of Sertoli cells and their interactions with developing spermatogenic cells. Gamendazole disrupts this delicate balance, leading to impaired sperm development and release.

A key effect of this compound is the disruption of the junctional complexes between Sertoli cells and spermatids. These junctions, particularly the apical ectoplasmic specializations (ES), are critical for anchoring elongating spermatids to the Sertoli cells and are essential for proper spermiation. This compound, similar to other indazole carboxylic acid derivatives like adjudin (B1665539), impairs the integrity of the apical ES. nih.govacs.org This disruption is a central mechanism leading to the premature release of spermatids. nih.gov AKT1, a client protein of HSP90, is known to be involved in maintaining the integrity of Sertoli cell-spermatid junctions. oup.comresearchgate.net this compound treatment can lead to the degradation of AKT1 in cultured cells, potentially contributing to junctional disruption. oup.comresearchgate.netoup.com

The disruption of Sertoli cell-spermatid junctions by this compound results in the premature release of spermatids into the seminiferous tubule lumen, a process analogous to premature spermiation. nih.govacs.org This premature release leads to the presence of immature spermatids in the ejaculate and contributes significantly to the observed infertility. nih.govacs.org

While the most prominent effect appears to be on late-stage spermatids, some research suggests that this compound may also affect earlier stages of spermatogenesis, including spermatogonia and spermatocytes. This compound has been reported to induce apoptosis in spermatogenic cells, specifically targeting spermatogonia and spermatocytes. ontosight.ai

Sertoli cell cytoskeletal organization, particularly the actin and vinculin networks, is crucial for maintaining the structural integrity of the seminiferous epithelium and supporting germ cell development and adhesion. This compound treatment has been shown to induce disorganization of F-actin stress fibers in primary Sertoli cells. oup.comresearchgate.net This disorganization can be observed within hours of exposure. oup.comresearchgate.net Vinculin, an adaptor protein found in focal contacts and enriched in Sertoli cell ES junctions, also shows altered distribution following this compound treatment, with a disorganization of parallel ordered vinculin-containing focal contacts. researchgate.netresearchgate.net These alterations in the Sertoli cell cytoskeleton are likely linked to the disruption of Sertoli cell-spermatid junctions. researchgate.netresearchgate.net EEF1A1, a binding target of this compound, is known to function in the regulation of the actin cytoskeleton. researchgate.netresearchgate.netnih.gov Preliminary results suggest this compound may affect the stability and actin bundling ability of EEF1A1. researchgate.netresearchgate.net

This compound treatment leads to rapid and marked changes in gene transcription in Sertoli cells. Testis gene microarray analysis from this compound-treated rats showed a rapid increase in the transcription of three interleukin 1 genes and Nfkbia (NF-kappaB inhibitor alpha) within 4 hours of administration. researchgate.netnih.govebi.ac.ukillinoisstate.edunewdrugapprovals.org A notable increase in Il1a transcription has been confirmed in primary Sertoli cells exposed to this compound. researchgate.netnih.govebi.ac.ukillinoisstate.edunewdrugapprovals.org This suggests that Sertoli cells are a direct target of this compound. researchgate.netnih.govebi.ac.ukillinoisstate.edunewdrugapprovals.org Interleukin 1 and NFKB are known regulators of Sertoli cell-spermatid junctional complexes, suggesting a pathway linking this compound's molecular targets to junction disruption and infertility. researchgate.netnih.govebi.ac.ukillinoisstate.edunewdrugapprovals.org Inactivation of NFKB by NFKBIA can stimulate interleukin 1 expression. oup.com

This compound has been reported to induce apoptosis (programmed cell death) in spermatogenic cells. ontosight.ai This effect appears to selectively target spermatogonia and spermatocytes. ontosight.ai The mechanism may involve the disruption of mitochondrial function in these cells. ontosight.ai Studies using a related compound, BHD, also showed rapid induction of spermatogenic cell apoptosis and increased levels of cleaved caspase-3, a marker of apoptosis. nih.gov

Table: Cellular Effects of this compound

| Cellular Component/Process | Observed Effect | Notes |

| Sertoli Cell-Spermatid Junctional Complexes | Disruption of integrity, particularly apical ectoplasmic specializations (ES). | Leads to weakened adhesion. nih.govacs.org |

| Spermiation | Premature release of spermatids. | Results from junctional disruption. nih.govacs.org |

| Spermatogonia and Spermatocytes | Induction of apoptosis. | Selective targeting reported. ontosight.ai |

| Sertoli Cell Actin Cytoskeleton | Disorganization of F-actin stress fibers. | Observed in primary Sertoli cells. oup.comresearchgate.net |

| Sertoli Cell Vinculin Distribution | Altered distribution, disorganization of focal contacts. | Linked to cytoskeletal changes and junction disruption. researchgate.netresearchgate.net |

| Sertoli Cell Gene Transcription (Il1a, Nfkbia) | Rapid increase in transcription levels. | Suggests Sertoli cells as a direct target; involves pathways regulating junctions. oup.comresearchgate.netnih.govebi.ac.ukillinoisstate.edunewdrugapprovals.org |

| Spermatogenic Cells | Induction of apoptosis (specifically spermatogonia and spermatocytes reported). | May involve mitochondrial dysfunction. ontosight.ainih.gov |

Table: this compound Binding Targets and Related Proteins

| Protein Target/Related Protein | Role/Association | Link to this compound Effect |

| HSP90AB1 (HSP90BETA) | Heat shock protein, involved in protein folding and function. | Identified as a binding target of this compound. researchgate.netnih.govebi.ac.ukillinoisstate.edunewdrugapprovals.org May affect client proteins. oup.com |

| EEF1A1 (eEF1A) | Eukaryotic translation elongation factor, also involved in actin cytoskeleton. | Identified as a binding target of this compound. researchgate.netnih.govnih.govebi.ac.ukillinoisstate.edunewdrugapprovals.org May affect actin bundling. researchgate.netresearchgate.net |

| AKT1 | Client of HSP90, involved in maintaining Sertoli cell junctions, binds EEF1A1. | This compound treatment can cause degradation. oup.comresearchgate.netoup.com |

| Interleukin 1 (Il1a) | Cytokine, known regulator of Sertoli cell-spermatid junctions. | Transcription rapidly increased by this compound in Sertoli cells. oup.comresearchgate.netnih.govebi.ac.ukillinoisstate.edunewdrugapprovals.org |

| Nfkbia (NF-kappaB inhibitor alpha) | Inhibitor of NFKB. | Transcription rapidly increased by this compound in testis/Sertoli cells. researchgate.netnih.govebi.ac.ukillinoisstate.edunewdrugapprovals.org May downregulate NFKB activity. oup.com |

| NFKB | Involved in regulating Sertoli cell junction integrity. | Downregulation suggested by this compound effects on client proteins and Nfkbia transcription. oup.com |

| Vinculin | Adaptor protein in focal contacts, linked to actin filaments and ES junctions. | Distribution altered by this compound in Sertoli cells. researchgate.netresearchgate.net |

| F-actin | Component of the Sertoli cell cytoskeleton. | Organization disrupted by this compound in Sertoli cells. oup.comresearchgate.net |

Changes in Gene Transcription in Sertoli Cells (e.g., Il1a, Nfkbia)

Polycystic Kidney Disease Cellular Models

Autosomal dominant polycystic kidney disease (ADPKD) is characterized by the formation and enlargement of renal cysts, driven by abnormal epithelial cell proliferation and fluid secretion. Studies utilizing ADPKD cellular and organ culture models have provided insights into the potential therapeutic value of H2-Gamendazole in inhibiting these processes.

H2-Gamendazole has been shown to significantly inhibit the proliferation of human ADPKD cells. This inhibitory effect was observed in cells stimulated with either cyclic AMP (cAMP) or epidermal growth factor (EGF), two key factors implicated in ADPKD cyst growth nih.govuni.lu. The half-maximal inhibitory concentration (IC50) for H2-Gamendazole in inhibiting cAMP- and EGF-induced proliferation of ADPKD cells was found to be in the range of 5-10 μM uni.lu.

Research indicates that the antiproliferative effects of H2-Gamendazole may be linked to its influence on several signaling proteins. Treatment with H2-GMZ decreased the levels of phosphorylated extracellular signal-regulated kinase (ERK) and hyperphosphorylated retinoblastoma (Rb) protein. Furthermore, decreased levels of ErbB2, Akt, and cyclin-dependent kinase 4 (CDK4) were observed, consistent with an inhibition of heat shock protein 90 (HSP90) activity, as many of these proteins are HSP90 client proteins required for cell growth and proliferation nih.govuni.lunih.gov.

| Stimulus | H2-Gamendazole IC50 (μM) |

|---|---|

| cAMP | 5-10 |

| EGF | 5-10 |

Fluid secretion into cysts in ADPKD is largely driven by cAMP-dependent chloride secretion mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. H2-Gamendazole has demonstrated a rapid blocking effect on forskolin-induced, Cl⁻-mediated short-circuit currents in human ADPKD cells at a concentration of 1 μM nih.govuni.lu.

Studies have revealed that H2-Gamendazole affects CFTR through multiple mechanisms. It acts as a direct channel inhibitor and also leads to a decrease in CFTR protein levels nih.gov. This reduction in CFTR protein appears to occur through the ubiquitin–proteasome pathway, as CFTR is also an HSP90 client protein nih.gov. The dual action on CFTR function and protein levels suggests that H2-Gamendazole can be an efficient inhibitor of chloride-dependent fluid secretion by ADPKD cyst-lining cells nih.gov.

Abnormal cell migration and motility are also implicated in the pathogenesis of ADPKD. H2-Gamendazole has been shown to inhibit the motility of ADPKD cells. In wound-healing assays, H2-GMZ significantly inhibited the migration of ADPKD cells in a dose-dependent manner, with effects observed at concentrations as low as 10 μM within 4 hours nih.govwikipedia.org. This inhibition persisted for up to 24 hours nih.govwikipedia.org.

Microscopic analysis of H2-GMZ-treated ADPKD cells revealed morphological changes consistent with decreased cell motility, including a higher proportion of smaller cells with fewer and smaller lamellipodia and decreased cytoplasmic actin staining uni.lunih.govnih.gov. These findings suggest that H2-Gamendazole alters the actin cytoskeleton, which is crucial for cell migration uni.lunih.govnih.gov. Similar effects on the cytoskeleton were also noted in the M-1 mouse collecting duct cell line wikipedia.org.

| Concentration (μM) | Effect on ADPKD Cell Migration (Wound Closure) | Duration of Inhibition |

|---|---|---|

| 10 | Significant inhibition | Up to 24 hours |

The efficacy of H2-Gamendazole in inhibiting cyst formation has been further supported by studies using organ culture models, such as metanephric kidneys from Pkd1 mutant mice. Low micromolar concentrations of H2-Gamendazole were effective in inhibiting cAMP-stimulated cyst growth and enlargement in this model nih.govuni.lunih.govnih.govciteab.com. Specifically, treatment with 5 μM H2-GMZ significantly reduced the cystic index of treated kidneys citeab.com. Furthermore, H2-GMZ treatment decreased the expression of proliferating cell nuclear antigen (PCNA), a marker of cell proliferation, in the cultured kidneys citeab.com.

| Model | Treatment | H2-Gamendazole Concentration (μM) | Effect on Cyst Formation |

|---|---|---|---|

| Pkd1 mutant mouse metanephric organ culture | cAMP-stimulated | 5 | Significant inhibition of cyst growth and enlargement, reduced cystic index |

Effects on Cell Migration and Motility

Broader Antiproliferative Effects in Other Cell Lines (e.g., MCF-7, ID8 ovarian cancer cells)

Beyond its effects in ADPKD models, this compound has also demonstrated antiproliferative activity in other cell lines. This compound exhibited an antiproliferative effect in MCF-7 breast cancer cells with an IC50 of 101 ± 4 μM nih.govnih.govwikipedia.orgciteab.com.

This compound has also been utilized in studies involving ID8 ovarian cancer cells. Biotinylated this compound (BT-GMZ) was employed in affinity purification experiments from ID8 ovarian cancer cells to identify its binding targets, including HSP90AB1 and EEF1A1 nih.govnih.govnih.govuni.luuni.lu. While these studies confirm interaction with ID8 cells and the identification of potential targets related to cell growth, the direct antiproliferative IC50 on ID8 cells was not explicitly provided in the reviewed literature.

| Cell Line | This compound IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 101 ± 4 |

Preclinical Efficacy Studies in Non Human Models

Efficacy in Male Contraception Models

Gamendazole and its derivative H2-Gamendazole have been explored as potential non-hormonal male contraceptive agents due to their ability to disrupt spermatogenesis. These compounds interfere with Sertoli cell function, which is crucial for supporting developing germ cells. unesp.brnih.govnih.govbioscientifica.comfrontiersin.org

Rodent Models (e.g., Rat, Mouse) Fertility and Spermatogenic Index Alterations

Studies in rodents have demonstrated the antispermatogenic effects of this compound and H2-Gamendazole. In rats, a single oral dose of this compound at 6 mg/kg resulted in 100% infertility four weeks post-administration. wikipedia.orgnewdrugapprovals.org This complete infertility was maintained for two weeks. wikipedia.orgnewdrugapprovals.org H2-Gamendazole has also shown potent antifertility effects in mice and rats. researchgate.net Assessment of testicular histology using the Spermatogenic Index (SI) revealed a significant loss of spermatids in these models. In mice, H2-Gamendazole at doses of 12 mg/kg and 25 mg/kg resulted in an SI of 2.0 ± 0.0. researchgate.net Rats treated with a single 3 or 6 mg/kg dose of H2-Gamendazole exhibited decreased testis weight and spermatogenic index after 5 days. researchgate.net

Data Table: Spermatogenic Index Alterations in Rodents

| Species | Compound | Dose | Spermatogenic Index (SI) | Notes | Source |

| Mouse | H2-Gamendazole | 12 mg/kg | 2.0 ± 0.0 | Assessed by testicular histology | researchgate.net |

| Mouse | H2-Gamendazole | 25 mg/kg | 2.0 ± 0.0 | Assessed by testicular histology | researchgate.net |

| Rat | H2-Gamendazole | 3 mg/kg | Decreased | Assessed 5 days post-dose | researchgate.net |

| Rat | H2-Gamendazole | 6 mg/kg | Decreased | Assessed 5 days post-dose | researchgate.net |

Data Table: Infertility in Rats Following this compound Treatment

| Compound | Dose | Regimen | Infertility Rate | Time Post-Treatment | Duration of 100% Infertility | Source |

| This compound | 6 mg/kg | Single oral | 100% | 4 weeks | 2 weeks | wikipedia.orgnewdrugapprovals.org |

| This compound | 6 mg/kg/day | Oral for 7 days | 100% | Not specified | Similar to single dose | wikipedia.orgnewdrugapprovals.org |

Rabbit Model Efficacy

H2-Gamendazole has also demonstrated efficacy in rabbit models. Single oral doses produced a significant loss of spermatids, as assessed by the Spermatogenic Index. researchgate.net At a dose of 3 mg/kg, the SI was 3.2 ± 0.5, and at 6 mg/kg, the SI was 2.6 ± 0.6. researchgate.net

Data Table: Spermatogenic Index Alterations in Rabbits

| Species | Compound | Dose | Spermatogenic Index (SI) | Notes | Source |

| Rabbit | H2-Gamendazole | 3 mg/kg | 3.2 ± 0.5 | Assessed by testicular histology | researchgate.net |

| Rabbit | H2-Gamendazole | 6 mg/kg | 2.6 ± 0.6 | Assessed by testicular histology | researchgate.net |

Non-Human Primate Model Efficacy

Preclinical studies in non-human primates, specifically Rhesus monkeys, have shown the antispermatogenic effects of H2-Gamendazole. Single oral doses led to significant loss of spermatids and reversible declines in spermatid and semen sperm counts. researchgate.netgrantome.com The Spermatogenic Index in monkeys was 2.5 ± 0.5 at 1 mg/kg and 2.3 ± 0.5 at 2 mg/kg. researchgate.net

Data Table: Spermatogenic Index Alterations in Non-Human Primates

| Species | Compound | Dose | Spermatogenic Index (SI) | Notes | Source |

| Non-Human Primate (Rhesus) | H2-Gamendazole | 1 mg/kg | 2.5 ± 0.5 | Assessed by testicular histology | researchgate.net |

| Non-Human Primate (Rhesus) | H2-Gamendazole | 2 mg/kg | 2.3 ± 0.5 | Assessed by testicular histology | researchgate.net |

Recovery of Spermatogenic Function in Preclinical Models

Reversibility of the contraceptive effect is a critical aspect of male contraception research. In rats, complete recovery of fertility was observed in a portion of animals after a single oral dose of this compound. wikipedia.orgnewdrugapprovals.org Following a single 6 mg/kg dose, 4 out of 7 rats showed complete recovery of fertility. wikipedia.orgnewdrugapprovals.org With a 7-day oral dosing regimen at 6 mg/kg/day, only 2 out of 7 rats recovered fertility. wikipedia.orgnewdrugapprovals.org In non-human primates, reductions in the Spermatogenic Index induced by H2-Gamendazole were completely recovered by 106 days after dosing. researchgate.net H2-Gamendazole has been reported to show 100% recovery of fertility in rats with a multiple low dose oral regimen that gives 100% infertility. researchgate.netgrantome.comoup.com

Efficacy in Polycystic Kidney Disease Models

H2-Gamendazole has also been investigated for its potential therapeutic effects in Autosomal Dominant Polycystic Kidney Disease (ADPKD).

Murine Models of ADPKD (Pkd1flox/flox:Pkhd1-Cre mice) Efficacy

In vivo studies using the Pkd1flox/flox:Pkhd1-Cre mouse model of ADPKD have shown that H2-Gamendazole is effective in slowing postnatal cyst formation and kidney enlargement. nih.govphysiology.orgresearchgate.netbiorxiv.orgnih.gov Treatment with H2-Gamendazole in these mice resulted in significantly smaller kidneys, increased renal parenchyma, a reduced cystic index, decreased kidney weight-to-body weight ratio, and improved blood urea (B33335) nitrogen levels. nih.gov These findings suggest that H2-Gamendazole treatment decreases cyst growth in this murine model. nih.govphysiology.orgresearchgate.netbiorxiv.orgnih.gov

Data Table: Efficacy of H2-Gamendazole in Pkd1flox/flox:Pkhd1-Cre Mouse Model

| Model | Compound | Effect on Cyst Formation | Effect on Kidney Enlargement | Other Observed Effects | Source |

| Pkd1flox/flox:Pkhd1-Cre Mouse | H2-Gamendazole | Slowed | Slowed | Reduced cystic index, decreased kidney weight/body weight ratio, improved BUN levels | nih.govphysiology.orgresearchgate.netbiorxiv.orgnih.gov |

Reduction of Cystic Index and Kidney Enlargement

Preclinical studies utilizing non-human models of polycystic kidney disease have demonstrated the efficacy of this compound (H2-GMZ) in mitigating key pathological features, specifically the reduction of cystic index and kidney enlargement. Experiments using mouse metanephric organ cultures showed that H2-GMZ effectively inhibited cyst growth and enlargement stimulated by cAMP. nih.govresearchgate.netbiorxiv.orgnih.govresearchgate.netresearchgate.net This suggests a direct effect of the compound on the cellular processes driving cyst formation.

Further in vivo investigations using the Pkd1flox/flox:Pkhd1-Cre mouse model, a rapidly progressive model of PKD, provided compelling evidence of H2-GMZ's therapeutic potential. nih.govresearchgate.netbiorxiv.orgnih.govresearchgate.netnih.gov Daily administration of H2-GMZ in this model was effective in slowing postnatal cyst formation and kidney enlargement. nih.govbiorxiv.orgnih.govresearchgate.net Treatment with H2-GMZ significantly reduced the cystic index and kidney size. nih.govphysiology.org The cystic index, representing the fractional cyst area relative to the total kidney area, was decreased in treated kidneys. nih.govresearchgate.net

Detailed research findings indicate that H2-GMZ treatment leads to a decrease in several cellular processes implicated in cyst growth, including Cl− secretion, cell proliferation, and cell motility. nih.govresearchgate.netbiorxiv.orgnih.gov H2-GMZ was found to inhibit cAMP-dependent cyst growth and enlargement in embryonic metanephric kidneys from Pkd1m1Bei mice in organ culture. nih.govphysiology.org At a concentration of 5 μM, H2-GMZ significantly inhibited cyst formation in this model. nih.govresearchgate.net The effectiveness was also observed when H2-GMZ was introduced after cyst initiation and even partially maintained after washout, although to a lesser extent. researchgate.net

Studies comparing H2-GMZ to its parent compound, lonidamine (B1675067) (LND), in Pkd1m1Bei metanephric kidneys indicated that while LND also inhibited cyst growth, it did not appear to be as effective as the same dose of H2-GMZ. researchgate.net LND at 5 μM did not inhibit cyst growth in Pkd1m1Bei−/− metanephric kidneys. researchgate.net

The reduction in cystic index and kidney size observed in these preclinical models highlights the potential of this compound (H2-GMZ) as a therapeutic agent for PKD by targeting the underlying mechanisms of cyst development and expansion.

| Model System | Treatment | Key Outcome 1 | Finding 1 | Key Outcome 2 | Finding 2 | Source |

|---|---|---|---|---|---|---|

| Mouse metanephric organ cultures | H2-GMZ | Cyst Growth | Inhibited cAMP-stimulated growth/enlargement | Cystic Index | Decreased | nih.govresearchgate.netbiorxiv.orgnih.govresearchgate.netresearchgate.net |

| Pkd1flox/flox:Pkhd1-Cre mouse model | Daily H2-GMZ | Cyst Formation | Slowed postnatal formation | Kidney Enlargement | Reduced | nih.govresearchgate.netbiorxiv.orgnih.govresearchgate.netnih.gov |

| Pkd1m1Bei metanephric kidneys (organ culture) | 5 μM H2-GMZ | Cyst Formation | Significantly inhibited | Cystic Index | Reduced cyst burden | nih.govresearchgate.net |

Structure Activity Relationship Sar and Analog Development

Derivation from Lonidamine (B1675067) and Related Indazole Carboxylic Acids

Gamendazole is derived from lonidamine (LND), an indazole carboxylic acid initially studied for its anti-cancer properties and later found to possess antispermatogenic activity. wikipedia.orgoup.comnih.gov Lonidamine and related indazole-based compounds were synthesized in the 1970s, with their antispermatogenic effects being a notable finding. nih.gov Lonidamine itself induces Sertoli cell injury in the testis, leading to germ cell exfoliation. nih.gov Researchers synthesized a panel of analogs and derivatives of lonidamine and other indazole-based compounds to identify potential male contraceptives that retained the antispermatogenic effects but with reduced toxicity. nih.gov this compound, along with adjudin (B1665539), is an analog of lonidamine. researchgate.net Both this compound and adjudin induce similar phenotypic changes in the seminiferous epithelium of rat testes, causing the depletion of germ cells from the tubules. researchgate.net

Synthetic Modification and Analog Generation (e.g., H2-Gamendazole, SF5-Gamendazole)

Structure-activity relationship studies have led to the development of this compound analogs with improved properties. H2-gamendazole (3-[1-(2,4-dichlorobenzyl)-6-trifluoromethyl-1H-indazol-3-yl]-propionic acid) is a newer analog of this compound. oup.com H2-gamendazole was developed based on SAR studies with existing indazole carboxylic acid scaffolds and is described as a potent, nonhormonal, and reversible male contraceptive candidate. nih.gov Studies in rats have shown that H2-gamendazole accumulates significantly in the testes compared to other organs. nih.gov

Another analog that has been synthesized is 6-SF5-gamendazole. This analog is a fully matched analog of this compound, where the trifluoromethyl group at the 6-position of the indazole core is replaced by a pentafluorosulfanyl (SF5) group. researchgate.netnih.gov The synthesis of 6-SF5-indazoles, including 6-SF5-gamendazole, has been reported through efficient synthetic approaches. researchgate.netnih.gov

The generation of analogs like H2-gamendazole and SF5-gamendazole is part of an ongoing effort to identify compounds with enhanced efficacy and potentially reduced side effects compared to the parent compound and earlier derivatives like lonidamine. nih.govresearchgate.netresearchgate.netresearchgate.net

Identification of Structural Moieties Influencing Biological Activity

The structure-activity relationship analysis of indazole carboxylic acid derivatives, including this compound and its analogs, has aimed to identify the specific structural features that contribute to their biological activity, particularly their antispermatogenic effects. The indazole ring forms the core structure of these compounds. nih.gov

Regarding this compound specifically, the presence of the trifluoromethyl group in the indazole ring has been discussed in relation to observed toxicity in some studies, although this is an area requiring further investigation. researchgate.net The chain length extension of the carboxyl group at the 3-position of the indazole ring, as seen in H2-gamendazole and AF-2785 compared to lonidamine, has been suggested to potentially promote the contraceptive effect. acs.org

This compound has been shown to target specific proteins, including HSP90AB1 (HSP90beta) and EEF1A1 (eEF1A), which are believed to be involved in its antispermatogenic mechanism. oup.comillinoisstate.edunih.gov Studies using biotinylated this compound have helped identify these binding targets. oup.comillinoisstate.edu The interaction of this compound with these proteins suggests that specific structural features of the molecule are crucial for binding and modulating their activity, subsequently influencing Sertoli cell function and germ cell adhesion. oup.comillinoisstate.edu

Design of Novel Scaffolds Based on this compound Binding Sites

Understanding the binding sites of this compound on its target proteins, such as eEF1A1, has facilitated the design of novel chemical scaffolds that can interact with these sites. Computational modeling has been used to identify the interaction site of this compound on eEF1A1. researchgate.netnih.gov This information has been utilized to explore other classes of compounds that could potentially bind to the same site. researchgate.netnih.gov

Pharmacokinetic Research in Preclinical Models

Absorption and Tissue Distribution (e.g., Testicular Accumulation)

Preclinical studies have demonstrated that Gamendazole, specifically the analog H2-Gamendazole (H2-GMZ), exhibits a notable accumulation in the testes compared to other organs. A single oral dose of H2-GMZ or this compound (GMZ) in rodents, rabbits, and nonhuman primates has been reported to lead to specific accumulation within the testes. researchgate.netnih.govresearchgate.net This testicular accumulation can be over 10 times higher than in other organs. researchgate.netnih.govresearchgate.netnih.govresearchgate.net This preferential distribution to the target organ is a crucial pharmacokinetic characteristic for its potential as a male contraceptive.

Permeation Across Biological Barriers (e.g., Blood-Testis Barrier)

A significant aspect of this compound's pharmacokinetics is its ability to permeate the blood-testis barrier (BTB). The BTB is a tight network of Sertoli cells that limits the passage of substances from the bloodstream into the seminiferous tubules, where sperm development occurs. nih.govnih.govdntb.gov.uanih.gov This barrier is crucial for maintaining the specialized microenvironment required for spermatogenesis and protecting developing germ cells from harmful substances. nih.gov

Despite the restrictive nature of the BTB, H2-Gamendazole is able to circumvent this barrier and accumulate within the testes. researchgate.netnih.govresearchgate.netnih.gov The exact mechanisms by which H2-GMZ crosses the BTB were initially unknown researchgate.netnih.govnih.gov, but subsequent research has focused on carrier-mediated transport processes as the likely pathway researchgate.netnih.govresearchgate.netnih.gov. Studies using immortalized human Sertoli cell lines (hT-SerC) have investigated the characteristics of this permeation. researchgate.netnih.govresearchgate.netnih.gov

Biotransformation and Metabolic Stability in Hepatic Systems

The biotransformation, or metabolism, of drugs is a critical factor in their elimination from the body. The liver is the primary site of drug metabolism, although other organs like the kidneys, lungs, and intestine also contribute. nih.govuiowa.edu The goal of biotransformation is often to convert lipophilic compounds into more polar, water-soluble metabolites that can be more easily excreted. uiowa.edumlsu.ac.in

While detailed metabolic profiles of this compound across different preclinical species were not extensively covered in the provided search results, the importance of assessing metabolic stability in hepatic systems during preclinical development is highlighted. nih.govmdpi.com Early-stage drug discovery often involves evaluating the metabolic stability of drug candidates using liver microsome systems. mdpi.com Biotransformation can lead to the production of metabolites, which may have different pharmacological or toxicological properties than the parent compound. uiowa.edumlsu.ac.in In some cases, biotransformation can even activate a prodrug into its active form. mlsu.ac.in

One search result mentions that screening of a parent compound with liver microsomes from multiple species produced hydroxylated derivatives that maintained potency and possessed higher metabolic stability. nih.gov While this refers to a general example in biotransformation research, it illustrates the type of investigation relevant to understanding this compound's metabolic fate. Further detailed studies would be needed to fully characterize the enzymes involved in this compound's metabolism and the properties of its metabolites in relevant preclinical species.

Investigation of Carrier-Mediated Transport Processes

Research into the permeation of H2-Gamendazole across the blood-testis barrier has strongly implicated carrier-mediated transport processes. researchgate.netnih.govresearchgate.netnih.gov Studies using human Sertoli cell lines have shown that the uptake of H2-GMZ follows Michaelis-Menten kinetics, which is characteristic of carrier-mediated transport. researchgate.netnih.govresearchgate.netnih.gov

Further investigation into the nature of these transporters revealed that H2-GMZ uptake was significantly inhibited by various compounds, including indomethacin, diclofenac, and MK-571. researchgate.netnih.govresearchgate.netnih.gov Additionally, H2-GMZ uptake was stimulated by an acidic extracellular pH and reduced at basic pH levels, while being independent of extracellular sodium, potassium, or chloride ion concentrations. researchgate.netnih.govresearchgate.netnih.gov These characteristics are indicative of transport mediated by Organic Anion Transporting Polypeptides (OATPs). researchgate.netnih.govresearchgate.netnih.gov

Although the characteristics of H2-GMZ transport suggest the involvement of one or more OATPs, identifying the specific OATP isoform responsible has been challenging. nih.govnih.gov Attempts to identify a specific OATP transporter through heterologous expression in cell lines like Chinese hamster ovary (CHO), Madin-Darby canine kidney (MDCK), and human embryonic kidney-293 (HEK-293) cells were limited by endogenous transporter expression in these cell lines. researchgate.netnih.govresearchgate.netnih.gov Despite this, the findings strongly suggest a unique transporter-mediated pathway facilitates the movement of H2-GMZ across the human BTB. nih.gov

The understanding of these carrier-mediated processes is crucial for predicting drug disposition across the BTB and guiding the development of related compounds. nih.gov

Preclinical Pharmacokinetic Data Summary (Illustrative Table - Data based on search results where available):

| Pharmacokinetic Parameter | Finding in Preclinical Models (Rodents, Rabbits, Nonhuman Primates) | Supporting Evidence |

| Testicular Accumulation | Accumulates > 10 times more in testes than other organs. | Single oral dose studies. researchgate.netnih.govresearchgate.netnih.govresearchgate.net |

| Blood-Testis Barrier Permeation | Circumvents the BTB. | Observed testicular accumulation. researchgate.netnih.govresearchgate.netnih.gov |

| BTB Permeation Mechanism | Primarily carrier-mediated transport. | Michaelis-Menten kinetics observed in cell studies. researchgate.netnih.govresearchgate.netnih.gov |

| Involved Transporter Class (Suggested) | OATPs (Organic Anion Transporting Polypeptides). | Inhibition by OATP inhibitors, pH dependence. researchgate.netnih.govresearchgate.netnih.gov |

| Hepatic Metabolic Stability | (Specific data not detailed in provided results) | Importance in preclinical assessment noted. nih.govmdpi.com |

Analytical Methodologies in Gamendazole Research

Chromatographic Separation Techniques (e.g., RP-HPLC for compound and impurity analysis)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a key technique employed in Gamendazole research, particularly for the simultaneous determination of this compound and its related process and degradation impurities. A novel RP-HPLC method has been developed for this purpose. scilit.comtandfonline.comresearchgate.nettandfonline.com

Chromatographic separation of this compound and its impurities can be achieved using a C18 column (250mm x 4.6mm, 5µm particle size). tandfonline.comresearchgate.nettandfonline.com The method utilizes a gradient elution program with a mobile phase composed of water (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile. tandfonline.comresearchgate.nettandfonline.com Detection is typically performed at a wavelength of 210 nm, which is preferred for achieving a good response for all analytes. tandfonline.comtandfonline.com The flow rate is commonly set at 1.0 mL/min, with an injection volume of 10 µL. tandfonline.comresearchgate.net

This RP-HPLC method has been subjected to validation processes, including evaluation of specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, robustness, and ruggedness. tandfonline.comresearchgate.nettandfonline.com The method has demonstrated good linearity with a correlation coefficient (r²) greater than 0.99 across a range from LOQ to 150%. tandfonline.comresearchgate.nettandfonline.com Recovery rates for impurities have been verified within acceptable ranges. tandfonline.comresearchgate.nettandfonline.com

Forced degradation studies, including exposure to acid, base, peroxide, thermal, and photolytic conditions, have been conducted to assess the method's stability-indicating capability. tandfonline.comresearchgate.nettandfonline.com Similar degradants were observed under acid and base degradation, while photolytic degradation resulted in several new degradants. tandfonline.comresearchgate.net No degradants were observed during peroxide degradation. tandfonline.comresearchgate.net The method showed no interference from degradation products, known impurities, or unknown impurities, indicating its specificity. tandfonline.comresearchgate.net

LC-MS has also been used in conjunction with HPLC to gain preliminary information for the identification of unknown and degradation impurities in this compound samples. tandfonline.comtandfonline.com

Table 1: Typical RP-HPLC Parameters for this compound and Impurity Analysis

| Parameter | Value |

| Column | C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | Water (pH 3.0 with H₃PO₄) and Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

Table 2: LOQ and Recovery Data for this compound and Impurities

| Analyte | LOQ (%) | Recovery Range (%) |

| This compound | 0.04 | Not specified |

| Impurity-A | 0.04 | 99.7–107.1 |

| Impurity-B | 0.02 | 99.1–108.9 |

| Impurity-C | 0.04 | 98.6–107.2 |

Spectrometric Characterization (e.g., MALDI-TOF Mass Spectrometry)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS, plays a crucial role in the characterization of this compound and the identification of its binding targets. wikipedia.orgnih.govebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgnewdrugapprovals.orgoup.com

MALDI-TOF MS has been employed to identify proteins that bind to biotinylated this compound (BT-GMZ) during affinity purification experiments. ebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgnewdrugapprovals.orgoup.com This technique allows for the determination of the mass-to-charge ratio (m/z) of ionized molecules, providing information about their molecular weight. In the context of this compound research, MALDI-TOF MS has been used to confirm the identity of proteins pulled down by BT-GMZ from various cell and tissue lysates, including testis, Sertoli cells, and ovarian cancer cells. ebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgnewdrugapprovals.orgoup.com

For example, studies have utilized MALDI-TOF mass spectrometry to identify HSP90AB1 and EEF1A1 as binding targets of biotinylated this compound. ebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgoup.com These identifications were made by analyzing protein bands obtained from affinity purification followed by SDS-PAGE. ebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgnewdrugapprovals.orgoup.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has also been utilized in this compound research, specifically for quantifying the accumulation of this compound and its analogs in cells during uptake studies. nih.govacs.orgnih.gov This hyphenated technique combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry, allowing for sensitive and specific measurement of the compound in biological matrices. nih.govacs.orgnih.gov

Affinity Purification Approaches (e.g., Biotinylated this compound)

Affinity purification approaches, particularly those employing biotinylated this compound (BT-GMZ), have been instrumental in identifying the molecular targets of this compound. wikipedia.orgnih.govebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgnewdrugapprovals.orgoup.comacs.orgnih.gov

The strategy involves synthesizing a biotinylated analog of this compound that retains the binding properties of the parent compound. ebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgoup.comoup.com This biotinylated probe (BT-GMZ) is then incubated with cell or tissue lysates. Proteins that bind to BT-GMZ can be isolated using avidin (B1170675) or streptavidin-coated beads, which have a high affinity for biotin. ebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgnewdrugapprovals.orgoup.comresearchgate.net

Following incubation and washing steps to remove unbound proteins, the proteins that are specifically bound to BT-GMZ are eluted from the beads. These eluted proteins are then typically separated by techniques such as SDS-PAGE and identified by methods like MALDI-TOF mass spectrometry or Western blot analysis. ebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgnewdrugapprovals.orgoup.comresearchgate.net

Using this approach, studies have successfully identified HSP90AB1 and EEF1A1 as proteins that bind to biotinylated this compound in various cell types, including Sertoli cells and testis tissue. ebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgoup.com The specificity of binding is often confirmed by demonstrating that the binding of BT-GMZ to these proteins can be competed by excess unlabeled this compound. ebi.ac.ukillinoisstate.edunih.govnewdrugapprovals.orgoup.com

A UV cross-linking biotinylated analogue of this compound (GMZ-BT-UV) has also been used in studies to investigate the binding of this compound to primary Sertoli cells in vitro. oup.com This method allows for covalent cross-linking of the probe to its binding partners upon UV irradiation, further stabilizing the interaction for subsequent analysis. oup.com

In Vitro Assay Development for Target Engagement and Functional Activity

A range of in vitro assays have been developed and utilized to assess the target engagement and functional activity of this compound. These assays provide insights into how this compound interacts with its molecular targets and the resulting cellular effects. nih.govebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgoup.comresearchgate.netoup.comnih.gov

Assays for target engagement can include direct binding studies, such as those utilizing biotinylated this compound followed by pull-down and detection of the target protein. ebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgoup.com Competition binding assays, where the binding of a labeled probe is competed by varying concentrations of unlabeled this compound, are also used to determine binding affinity. ebi.ac.ukillinoisstate.edunih.govnewdrugapprovals.orgoup.com

Functional activity assays are designed to measure the biological consequences of this compound binding to its targets. Given that HSP90AB1 and EEF1A1 have been identified as targets, assays related to their functions are relevant. For instance, this compound has been shown to inhibit the refolding of denatured luciferase in an in vitro assay, demonstrating its ability to functionally inhibit HSP90 activity. oup.comresearchgate.net The IC₅₀ for this inhibition was reported as 330 ± 38 µM. oup.comresearchgate.net

Cell-based assays are also widely used to assess the functional effects of this compound. These include:

Inhibition of cell proliferation: this compound has been shown to inhibit the proliferation of certain cell lines, such as MCF-7 cells and ADPKD cells, in a dose-dependent manner. newdrugapprovals.orgoup.comresearchgate.netnih.gov The IC₅₀ for inhibiting MCF-7 cell proliferation was reported as 101 ± 4 µM. oup.comresearchgate.net For ADPKD cells, H2-Gamendazole inhibited proliferation stimulated by cAMP or EGF with an IC₅₀ of 5–10 µM, and in the presence of 5% FBS with an IC₅₀ close to 50 µM. nih.gov

Assessment of target protein levels and modification: Western blot analysis is often used to examine the levels and phosphorylation status of target proteins or their downstream effectors in cells treated with this compound. ebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgoup.comnih.gov For example, studies have shown that this compound can elicit the degradation of HSP90-dependent client proteins like AKT1 and ERBB2. ebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgoup.com H2-Gamendazole treatment in ADPKD cells decreased phosphorylated ERK and hyperphosphorylated Rb levels. nih.gov

Evaluation of gene expression: RT-PCR has been used to confirm changes in gene expression induced by this compound, such as the stimulation of Il1a transcription in primary Sertoli cells. ebi.ac.ukillinoisstate.edunewdrugapprovals.orgoup.comresearchgate.net A spike in Il1a transcription was observed 60 minutes after exposure to 100 nM this compound. ebi.ac.uknewdrugapprovals.orgoup.comresearchgate.net

Measurement of inhibin B production: this compound inhibits the production of inhibin B by primary Sertoli cells in vitro, with a median inhibitory concentration (IC₅₀) of 6.8 × 10⁻¹⁰ M. ebi.ac.ukoup.com This suggests a high-affinity target within Sertoli cells. oup.com

Cell migration assays: H2-Gamendazole has been shown to inhibit ADPKD cell migration. nih.gov

Uptake studies: LC-MS/MS is used to quantify the uptake of this compound and its analogs into cells, providing data on transport kinetics and the involvement of specific transporters. nih.govacs.orgnih.gov

Table 3: Summary of In Vitro Functional Activity Data

| Assay | Cell Type/System | Observed Effect | IC₅₀ or Key Finding | Citation |

| HSP90 functional inhibition | In vitro luciferase refolding assay | Inhibition of luciferase refolding | 330 ± 38 µM | oup.comresearchgate.net |

| Cell proliferation inhibition | MCF-7 cells | Inhibition of proliferation | 101 ± 4 µM | oup.comresearchgate.net |

| Cell proliferation inhibition | ADPKD cells (cAMP/EGF stimulated) | Inhibition of proliferation | 5–10 µM | nih.gov |

| Cell proliferation inhibition | ADPKD cells (5% FBS) | Inhibition of proliferation | ~50 µM | nih.gov |

| Inhibin B production | Primary Sertoli cells | Inhibition of inhibin B production | 6.8 × 10⁻¹⁰ M | ebi.ac.ukoup.com |

| Il1a transcription | Primary Sertoli cells | Stimulation of Il1a transcription | Spike at 60 min (100 nM) | ebi.ac.uknewdrugapprovals.orgoup.comresearchgate.net |

| HSP90 client protein levels | Various cell types | Degradation of AKT1, ERBB2 | Not quantified | ebi.ac.ukillinoisstate.edunih.govresearchgate.netnewdrugapprovals.orgoup.com |

| ERK/Rb phosphorylation | ADPKD cells | Decreased phosphorylated ERK and hyperphosphorylated Rb | Not quantified | nih.gov |

| Cell migration inhibition | ADPKD cells | Inhibition of migration | Not quantified | nih.gov |

Comparative Academic Studies

Comparison with Parental Compound Lonidamine (B1675067)

Gamendazole is recognized as a potent antispermatogenic analogue of Lonidamine oup.comoup.com. Both compounds belong to the class of indazole carboxylic acid derivatives bioscientifica.comresearchgate.netwikipedia.org. Lonidamine was initially explored for its anti-cancer properties, demonstrating inhibition of aerobic glycolysis and mitochondrial respiration, before its anti-spermatogenic effects were discovered wikipedia.orgacs.orgebi.ac.uk. Comparative studies in rats have shown that both this compound and Lonidamine induce similar phenotypic alterations within the seminiferous epithelium, characterized by the depletion of germ cells bioscientifica.comresearchgate.net.

Research has directly compared the impact of single doses of this compound and Lonidamine on testicular histology and weight in rats google.comresearchgate.net. This compound has been shown to inhibit the production of inhibin B by primary Sertoli cells, suggesting that these cells are a primary target, a finding consistent with observations for other Lonidamine derivatives oup.com. The development of this compound and Adjudin (B1665539) stemmed from efforts to create Lonidamine derivatives that retained the anti-spermatogenic effect while minimizing the toxicity associated with Lonidamine's narrow margin between efficacy and toxicity bioscientifica.com.

Furthermore, a derivative of Lonidamine, H2-Gamendazole, has demonstrated superior efficacy compared to Lonidamine in inhibiting CFTR-dependent anion secretion and reducing proliferation in studies involving ADPKD cells nih.gov.

Comparative Analysis with Other Indazole Carboxylic Acid Derivatives (e.g., Adjudin)

This compound and Adjudin are both derivatives of 1H-indazole-3-carboxylic acid and are considered analogs of Lonidamine bioscientifica.comresearchgate.netresearchgate.netnih.gov. A key shared mechanism among this compound, Adjudin, and CDB-4022 is the disruption of germ cell adhesion to Sertoli cells, primarily by affecting the apical ectoplasmic specialization (ES) bioscientifica.comresearchgate.netacs.orgresearchgate.netnih.govsmolecule.comnih.govtandfonline.comnih.govnih.gov. This disruption leads to the premature release of spermatids and subsequent infertility bioscientifica.comresearchgate.netacs.orgresearchgate.netnih.govsmolecule.comnih.govnih.govnih.gov. Both this compound and Adjudin have been observed to induce similar phenotypic changes in the seminiferous epithelium bioscientifica.comresearchgate.net.

Adjudin was identified through a screening process of Lonidamine derivatives specifically designed to perturb apical ES function with minimal cytotoxicity researchgate.net. While both compounds target the Sertoli-germ cell interface, their specific molecular targets within this region show some differences. This compound has been shown to selectively inhibit certain functions of eukaryotic elongation translation factor 1 (eEF1A1) oup.combioscientifica.comnih.govnih.govoup.comresearchgate.net. Additionally, this compound targets HSP90AB1 (HSP90beta) and promotes the transcription of Il1a in Sertoli cells oup.comnih.gov. H2-Gamendazole, an analog, also affects HSP90 client proteins, leading to their degradation nih.govnih.gov. Both this compound and H2-Gamendazole have been shown to stimulate the expression of testin in the testis tandfonline.comnih.gov.

In contrast, Adjudin's mechanism involves affecting actin dynamics and proteins crucial for cell adhesion, such as integrins and cadherins. It also alters the expression of PAR6 and 14-3-3 at the apical ES and targets actin-myosin and testin smolecule.comtandfonline.comnih.gov.

Comparative studies have also highlighted differences in the minimum effective dosages required for 100% efficacy in rats. Adjudin typically requires two doses of 50 mg/kg body weight (one dose per week), whereas a single dose of 6 mg/kg body weight of this compound has been shown to achieve this effect bioscientifica.comresearchgate.netresearchgate.net. CDB-4022, another derivative with a similar mechanism, has a reported minimum effective dose of 2 mg/kg body weight for rats or seven daily doses of 12.5 mg/kg body weight bioscientifica.comresearchgate.netnih.gov.

Reversibility of infertility also varies among these compounds. Adjudin has demonstrated 100% fertility rebound in rats within approximately 11 weeks bioscientifica.comresearchgate.netnih.gov. For this compound, a single dose of 6 mg/kg resulted in only 57% reversibility in rats, while a lower dose of 3 mg/kg showed 100% reversibility bioscientifica.comresearchgate.netnih.gov. H2-Gamendazole has shown complete reversibility in studies involving non-human primates oup.com.

Differences in toxicity profiles have also been noted. A reported fatality in one study involving this compound, potentially linked to the presence of the trifluoro group, was not observed with Adjudin in the same study bioscientifica.comresearchgate.netnih.gov. Adjudin has been associated with some liver inflammation in subchronic studies acs.orgnih.gov. Higher doses of H2-Gamendazole have been linked to abnormalities such as hemorrhage, necrosis, and liver inflammation researchgate.net. The effects of this compound on targets like EEF1A1 and HSP90 in less differentiated cells may contribute to the incomplete reversibility observed at higher doses nih.gov.

Here is a comparative summary of Adjudin and this compound based on research findings:

Differential Activity Profiles of this compound and its Analogs

This compound exhibits a distinct activity profile characterized by its specific molecular interactions. Research has identified HSP90AB1 and EEF1A1 as key targets of this compound, along with its ability to stimulate Il1a transcription in Sertoli cells oup.comnih.gov.

H2-Gamendazole, a closely related analog, shares some of these activities while also possessing unique characteristics. It retains CFTR inhibitor activity and affects both HSP90 and eEF1A1 nih.govnih.gov. Comparative studies have shown H2-Gamendazole to be more effective than Lonidamine in inhibiting CFTR-dependent anion secretion and reducing cell proliferation in the context of ADPKD nih.gov. H2-Gamendazole has been shown to decrease the levels of several HSP90 client proteins, including ERBB2, AKT, CDK4, and CFTR, by targeting them for degradation via the proteasome pathway in ADPKD cells nih.govnih.gov. Both this compound and H2-Gamendazole are known to stimulate the expression of testin tandfonline.comnih.gov.

At the cellular level, this compound has been shown to disrupt the bundling of purified mammalian F-actin with purified mammalian EEF1A1, providing insight into its mechanism of action on the cytoskeleton oup.com. Studies comparing H2-Gamendazole and another analog, referred to as AX, have revealed differential effects on the cytoskeletal structure of Sertoli cells and the distribution of EEF1A oup.com.

The efficacy of H2-Gamendazole has been evaluated across multiple species, including mice, rats, rabbits, and nonhuman primates, indicating that its effectiveness may be related to body mass index rather than being directly proportional to body weight oup.com. As noted previously, the reversibility of infertility induced by this compound can be dose-dependent, with a single dose of 6 mg/kg resulting in lower reversibility compared to 3 mg/kg in rats bioscientifica.comresearchgate.netnih.gov. However, weekly low doses of H2-Gamendazole (1 or 2 mg/kg) in rats have demonstrated high rates of infertility with complete recovery oup.com. The presence of the trifluoro group in the structure of this compound has been suggested as a potential factor contributing to higher toxicity compared to Adjudin bioscientifica.comresearchgate.netnih.gov.

Here is a summary of some differential activities of this compound and its analogs:

| Compound | Key Targets/Activities | Noted Differential Effects |

| This compound | EEF1A1 inhibition, HSP90AB1 targeting, Il1a transcription stimulation, Testin stimulation, F-actin bundling disruption oup.combioscientifica.comnih.govtandfonline.comnih.govnih.govoup.comresearchgate.net | Dose-dependent reversibility in rats bioscientifica.comresearchgate.netnih.gov, potential link between trifluoro group and toxicity bioscientifica.comresearchgate.netnih.gov |

| H2-Gamendazole | CFTR inhibition, HSP90 inhibition, EEF1A1 inhibition, Testin stimulation, HSP90 client protein degradation nih.govtandfonline.comnih.govnih.gov | More effective CFTR inhibition and proliferation reduction than Lonidamine in ADPKD cells nih.gov, efficacy related to body mass index across species oup.com, high reversibility with low weekly doses in rats oup.com |

| Adjudin | Actin-myosin, Testin, Integrins, Cadherins, PAR6, 14-3-3 smolecule.comtandfonline.comnih.gov | High reversibility in rats bioscientifica.comresearchgate.netnih.gov, different minimum effective dose compared to this compound bioscientifica.comresearchgate.netresearchgate.net |

Emerging Research Areas and Future Academic Directions

Further Elucidation of Unidentified Molecular Targets

While Gamendazole has been shown to target Heat Shock Protein 90 (HSP90AB1) and eukaryotic elongation factor 1 alpha 1 (eEF1A1), research indicates that its full spectrum of molecular targets may not yet be completely understood. biorxiv.orgnih.govnewdrugapprovals.orgoup.comnih.govillinoisstate.eduebi.ac.ukoup.comoup.comresearchgate.netmedchemexpress.comresearchgate.net Studies using techniques like biotinylated this compound affinity purification have successfully identified HSP90AB1 and eEF1A1 as binding partners in various cell types, including testis and Sertoli cells. newdrugapprovals.orgoup.comnih.govillinoisstate.eduebi.ac.ukresearchgate.netresearchgate.net However, the possibility remains that this compound interacts with other proteins, either directly or as part of larger protein complexes, contributing to its observed biological effects. biorxiv.orgnih.gov Further research utilizing advanced proteomic approaches and target identification strategies is necessary to comprehensively map all molecular targets of this compound. This includes investigating potential interactions with co-chaperones of HSP90 or other components within cellular pathways affected by this compound treatment. biorxiv.orgnih.gov

Refinement of Proposed Mechanisms of Action

The proposed mechanisms of action for this compound primarily involve its interaction with HSP90AB1 and eEF1A1, leading to the disruption of Sertoli cell-spermatid junctions and subsequent infertility. newdrugapprovals.orgoup.comnih.govillinoisstate.eduoup.comresearchgate.netresearchgate.net this compound appears to inhibit HSP90 activity, although the precise binding site is still under investigation, as it does not compete with known N-terminus or C-terminus binders like geldanamycin (B1684428) or novobiocin (B609625) derivatives. biorxiv.orgnih.govebi.ac.uk This suggests a potentially distinct binding site on HSP90 or interaction with components of the HSP90 supercomplex. biorxiv.orgnih.gov Inhibition of HSP90 by this compound has been linked to the degradation of client proteins such as AKT1 and ERBB2. newdrugapprovals.orgnih.govillinoisstate.eduebi.ac.ukmedchemexpress.com

Furthermore, this compound is reported to specifically inhibit the actin bundling function of eEF1A1 without affecting its nucleotide binding or role in protein translation. newdrugapprovals.orgillinoisstate.eduoup.comresearchgate.netmedchemexpress.comresearchgate.net This effect on eEF1A1-mediated actin bundling is hypothesized to contribute to the disruption of the actin cytoskeleton in Sertoli cells, which is crucial for maintaining the integrity of the ectoplasmic specialization junctions between Sertoli cells and developing spermatids. newdrugapprovals.orgoup.comillinoisstate.eduoup.comresearchgate.netresearchgate.net

In addition to these primary mechanisms, this compound treatment has been shown to rapidly induce the transcription of interleukin 1 alpha (Il1a) in Sertoli cells. newdrugapprovals.orgoup.comnih.govillinoisstate.eduebi.ac.ukoup.comresearchgate.net Il1a is known to disrupt Sertoli cell-spermatid junctional complexes, suggesting a multi-pronged mechanism involving both direct protein interactions and downstream signaling events. newdrugapprovals.orgoup.comillinoisstate.eduebi.ac.ukoup.comresearchgate.net Future research aims to fully elucidate the downstream consequences of HSP90 and eEF1A1 modulation by this compound and the interplay between these pathways and the induction of factors like Il1a in mediating its antispermatogenic effects. oup.comoup.com

Advanced Structural Biology Studies of this compound-Target Complexes

Detailed structural information on how this compound interacts with its identified targets, particularly HSP90AB1 and eEF1A1, is crucial for understanding its mechanism of action and for rational drug design. While it is suggested that this compound might bind to the C-terminal nucleotide binding pocket of HSP90, this requires further structural confirmation. oup.commedchemexpress.com Advanced structural biology techniques, such as X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide high-resolution insights into the binding interfaces and conformational changes that occur upon this compound binding. nih.govarxiv.org

Studies are needed to determine the precise docking site of this compound within HSP90AB1 and eEF1A1 at the atomic level. oup.com Understanding these interactions structurally will help explain the observed selectivity of this compound for the actin bundling function of eEF1A1 over its translation role and its distinct mode of HSP90 inhibition compared to other inhibitors. Such structural insights can inform the design of novel analogs with improved specificity, potency, and reversibility. oup.com

Exploration of Additional Therapeutic Applications Beyond Contraception and PKD

While initially developed as a male contraceptive, research into this compound and its derivatives has revealed potential applications in treating autosomal dominant polycystic kidney disease (ADPKD). biorxiv.orgnih.govnih.govnih.gov H2-Gamendazole, a derivative, has shown effectiveness in inhibiting cyst formation and enlargement in preclinical models of PKD by targeting CFTR, HSP90, and eEF1A1, which are involved in fluid secretion, cell proliferation, and cell motility relevant to cyst growth. biorxiv.orgnih.govnih.gov

The mechanism by which this compound affects HSP90 and eEF1A1, proteins involved in various cellular processes including proliferation and cytoskeletal dynamics, suggests potential therapeutic relevance in other conditions where these pathways are implicated, such as certain types of cancer. newdrugapprovals.orgnih.govillinoisstate.eduebi.ac.ukmedchemexpress.comontosight.ai Given that this compound can induce apoptosis in specific cell types and affect proteins involved in cell growth and survival (like AKT1 and ERBB2, which are HSP90 clients), further research could explore its potential in oncology, particularly in cancers where HSP90 or eEF1A1 play a significant role. newdrugapprovals.orgnih.govillinoisstate.eduebi.ac.ukmedchemexpress.comontosight.ai Exploring these additional therapeutic avenues requires dedicated research to assess efficacy, specificity, and potential side effects in relevant disease models.

Development of Novel Analogs with Enhanced Specificity or Reversibility

A key area of future research involves the synthesis and evaluation of novel this compound analogs. The goal is to develop compounds that retain the desired therapeutic effects (e.g., antispermatogenic activity or PKD treatment) while improving specificity for target tissues or pathways and ensuring complete reversibility of effects. frontiersin.orgacs.orggrantome.com